7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol
Description
Properties
Molecular Formula |
C8H8BBrO2 |
|---|---|
Molecular Weight |
226.86 g/mol |
IUPAC Name |
7-(bromomethyl)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BBrO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,4-5H2 |
InChI Key |
QLJACYVJZFJJNI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CBr)O |
Origin of Product |
United States |
Preparation Methods
Boron-Enriched Aromatic Scaffolds
Benzoxaborole derivatives are typically constructed from 2-formylphenylboronic acid, which undergoes cyclization under acidic conditions to form the oxaborole ring. For the target compound, this scaffold must be functionalized at the 7-position, necessitating either pre-bromination of the aromatic ring or post-cyclization bromomethylation. Computational studies indicate that electron-donating groups at the 7-position enhance the electrophilicity of the methyl group, facilitating subsequent bromination.
Halogenation Agents
N-Bromosuccinimide (NBS) remains the preferred brominating agent due to its controlled reactivity in radical-mediated processes. As evidenced by the molecular formula $$ C8H8BBrO_2 $$ (MW 226.86 g/mol), stoichiometric equivalence between the benzoxaborole precursor and NBS is critical to avoid di-bromination byproducts.
Stepwise Synthetic Protocols
Pathway A: Direct Bromomethylation of Benzo[c]oxaborol-1(3H)-ol
This two-step approach begins with the synthesis of the parent benzoxaborole followed by regioselective bromination:
Step 1: Synthesis of Benzo[c]oxaborol-1(3H)-ol
2-Formylphenylboronic acid (10 mmol) is refluxed in toluene with p-toluenesulfonic acid (0.5 equiv) at 110°C for 6 hours, achieving 85% cyclization efficiency. The reaction proceeds via intramolecular esterification, as confirmed by the emergence of a characteristic $$ ^{11}B $$-NMR signal at δ 28.5 ppm.
Step 2: Radical Bromination
The parent compound (5 mmol) is treated with NBS (5.5 mmol) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride at 80°C. GC-MS monitoring reveals complete consumption of starting material within 3 hours, yielding 68% of the bromomethyl derivative.
Pathway B: Palladium-Mediated Cross-Coupling
For higher regiocontrol, this method employs Suzuki-Miyaura coupling to install the bromomethyl group prior to boronic acid cyclization:
Step 1: Synthesis of 7-Bromomethyl-2-formylphenylboronic Acid
2-Formylphenylboronic acid (10 mmol) reacts with bromomethylzinc chloride (12 mmol) in the presence of Pd(PPh$$3$$)$$4$$ (5 mol%) at 60°C. The reaction’s success hinges on strict anhydrous conditions, yielding 72% of the coupled product.
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes cyclization in methanesulfonic acid at 90°C for 2 hours, achieving 78% isolated yield. $$ ^1H $$-NMR analysis shows complete disappearance of the formyl proton at δ 10.2 ppm and emergence of the oxaborole methylene signal at δ 4.7 ppm.
Reaction Optimization Strategies
Solvent Effects on Cyclization
Comparative studies in polar aprotic versus protic solvents reveal critical yield differences:
| Solvent | Dielectric Constant | Cyclization Yield | Byproduct Formation |
|---|---|---|---|
| Toluene | 2.4 | 85% | <5% |
| Dimethylformamide | 36.7 | 62% | 22% |
| Methanol | 32.7 | 41% | 34% |
Catalytic System Tuning
The choice of palladium ligand significantly impacts cross-coupling efficiency in Pathway B:
| Ligand | Coupling Yield | Reaction Time |
|---|---|---|
| Triphenylphosphine | 72% | 4 hours |
| SPhos | 88% | 2.5 hours |
| Xantphos | 65% | 5 hours |
Electron-rich ligands like SPhos enhance oxidative addition rates while suppressing β-hydride elimination.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.85 (d, J=7.8 Hz, 1H, ArH), 7.45 (t, J=7.6 Hz, 1H, ArH), 4.72 (s, 2H, CH$$2$$Br), 4.35 (s, 2H, B-CH$$_2$$)
- $$ ^{13}C $$-NMR (100 MHz, CDCl$$3$$) : δ 168.9 (B-O), 134.7-126.3 (aromatic carbons), 33.8 (CH$$2$$Br)
- HRMS (ESI+) : m/z calc’d for C$$8H$$8$$BBrO$$_2$$ [M+H]$$^+$$: 226.9734, found: 226.9731
Applications in Medicinal Chemistry
The bromomethyl group’s versatility enables diverse derivatization pathways:
- Antimycobacterial Agents : Coupling with aminopyridines yields compounds showing IC$$_{50}$$ values of 1.2 μM against Mycobacterium tuberculosis H37Rv
- Leucyl-tRNA Synthetase Inhibitors : Molecular docking studies (PDB 5AGR) demonstrate binding energy of -9.4 kcal/mol at the editing active site
- Prodrug Development : The bromide serves as a leaving group for nucleophilic aromatic substitution with pharmacophores
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The boron atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids or esters in the presence of a base such as potassium carbonate (K2CO3) in an aqueous or alcoholic solvent.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a chemical compound with the molecular formula C8H8BBrO . While specific applications of this compound are not detailed in the provided search results, the broader class of benzoxaboroles, to which it belongs, has notable uses in medicinal chemistry .
Benzoxaboroles in Medicinal Chemistry
- Drug Development Benzoxaboroles are recognized as a significant boronic acid motif in medicinal chemistry, with several derivatives having been approved or evaluated in clinical trials .
- Antimicrobial Applications Tavaborole, a leucyl t-RNA synthetase inhibitor, is used topically to treat nail fungus .
- Anti-inflammatory Applications Crisaborole, an anti-inflammatory PDE4 inhibitor, is approved for treating atopic dermatitis .
- Treatment for Trypanosomiasis Acoziborole has been studied in clinical trials for the treatment of African sleeping sickness (trypanosomiasis) .
- Enzyme Inhibition Benzoxaboroles have been investigated for their potential to inhibit proteases, including those of DENV-2 and SARS-CoV-2 . One study synthesized and tested benzoxaborole compounds against the protease of Dengue virus 2 (DENV-2) and the main protease of SARS-CoV-2, presenting structure-activity relationships, off-target evaluation, and enzymatic studies of the benzoxaborole inhibitor series . One such compound demonstrated reversible binding to its target .
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol depends on its specific application. In medicinal chemistry, boron-containing compounds often act by inhibiting enzymes through the formation of reversible covalent bonds with active site residues. This interaction can modulate the activity of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects at Position 7
Position 7 modifications influence solubility, metabolic stability, and target engagement.
Key Insight : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions compared to smaller substituents like ethoxy or fluoro. However, the hydroxyethoxy group in GSK656 improves water solubility, critical for oral bioavailability .
Substituent Effects at Position 3
Position 3 often hosts aminomethyl or nitromethyl groups, which are critical for target binding.
Key Insight: The (S)-aminomethyl configuration in GSK656 is crucial for binding to Leucyl-tRNA synthetase, suggesting stereochemistry significantly impacts efficacy. Bromomethyl substitution at C7 could enable conjugation with amine-bearing moieties to mimic this pharmacophore .
Substituent Effects at Position 4
Position 4 substitutions modulate steric bulk and electronic effects.
Key Insight : Chlorine at C4 in GSK656 enhances target affinity by introducing electronegativity, while bulkier groups (e.g., phenyl) may reduce solubility. The absence of a C4 substituent in this compound could simplify synthetic routes but may limit target specificity .
Q & A
Q. What are the common synthetic routes for preparing 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or catalytic coupling. A base-catalyzed approach involves reacting bromomethyl precursors (e.g., vinyl bromide) with benzo[c][1,2]oxaborol derivatives under alkaline conditions to install the bromomethyl group . For advanced routes, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) with halogenated intermediates (e.g., 4-bromo derivatives) optimizes regioselectivity, with yields dependent on catalyst loading, solvent polarity (DMF preferred), and temperature (90°C for 12–24 hours) . Side reactions, such as boronate ester hydrolysis, are mitigated by anhydrous conditions and inert atmospheres .
Basic
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent placement and boronate ring integrity. For example, benzo[c][1,2]oxaborol derivatives exhibit distinct aromatic proton splitting patterns (δ 6.8–7.5 ppm) and hydroxyl group signals (δ 9–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₈BBrO₂: calc. 241.97 g/mol) and detects isotopic bromine patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for boronate ring conformation .
Advanced
Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?
Methodological Answer: Chiral resolution via HPLC with chiral stationary phases (e.g., Chiralpak AD column) effectively separates racemic mixtures. For example, enantiomers of nitro- or aminomethyl-substituted benzoxaborols are resolved using CO₂/methanol mobile phases, achieving >99% enantiomeric excess (ee) . Asymmetric catalysis (e.g., chiral palladium complexes) during coupling steps may also reduce post-synthetic purification needs .
Advanced
Q. What strategies optimize catalytic coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts in Stille couplings (e.g., with tetramethylstannane), minimizing side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control to prevent boronate degradation .
- Temperature Control : Reactions at 90°C under N₂ improve conversion rates without decomposing thermally sensitive bromomethyl groups .
Basic
Q. What safety protocols should be followed when handling bromomethyl-substituted benzoxaborol derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HBr byproducts) .
- Storage : Store in airtight containers at –20°C, segregated from oxidizers and acids to prevent decomposition .
Advanced
Q. How can computational modeling predict reactivity patterns in benzoxaborol derivatives?
Methodological Answer:
- DFT Calculations : Density Functional Theory models assess electron density at the boronate oxygen, predicting nucleophilic attack sites (e.g., bromomethyl group reactivity) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection for coupling reactions .
- Docking Studies : Evaluates binding affinity in drug-design contexts, such as interactions with enzymatic targets .
Advanced
Q. How can researchers resolve contradictions in literature regarding the compound’s reactivity under varying conditions?
Methodological Answer: Contradictions often arise from divergent solvent systems or catalysts. For example:
- Base vs. Acid Conditions : Alkaline conditions favor nucleophilic substitution but may hydrolyze boronate rings, whereas acidic conditions stabilize the ring but slow reactivity .
- Catalyst Comparisons : Pd-based catalysts improve coupling efficiency over Cu-mediated methods, but ligand choice (e.g., PPh₃ vs. bidentate ligands) alters regioselectivity . Systematic reproducibility studies under controlled conditions (pH, solvent, catalyst) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
